trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid
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Overview
Description
trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid: is a heterocyclic compound with a complex structure that includes a pyrrole ring fused to a cyclopentane ring. The compound is often used as a building block in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid typically involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of octahydrocyclopenta[c]pyrrole with Boc anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism by which trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid exerts its effects often involves its interaction with specific enzymes or receptors. The Boc group can be selectively removed under acidic conditions, revealing the active amine group that can participate in various biochemical pathways .
Comparison with Similar Compounds
- trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid
- trans-2-(±)-Octahydrocyclopenta(b)pyrrole-2-carboxylic Acid Hydrochloride
Uniqueness: Compared to similar compounds, trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid offers a unique combination of stability and reactivity due to the presence of the Boc protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(3aR,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-4-8(11(15)16)5-10(9)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t9-,10-/m0/s1 |
InChI Key |
QGUILIYSENMTGT-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC(C[C@H]2C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)C(=O)O |
Origin of Product |
United States |
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